

Application Notes: Methyl 5-(tert-butyl)isoxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 5-(tert-butyl)isoxazole-3-carboxylate*

Cat. No.: *B1308706*

[Get Quote](#)

Introduction

Methyl 5-(tert-butyl)isoxazole-3-carboxylate and its corresponding derivatives are pivotal building blocks in modern medicinal chemistry. The isoxazole scaffold is a bioisostere for various functional groups and is prized for its metabolic stability and ability to engage in specific hydrogen bonding interactions with biological targets.[1][2] The 5-tert-butyl substitution provides a bulky, lipophilic anchor that can confer high potency and selectivity for specific enzyme active sites. This application note focuses on the most prominent use of this scaffold: its role as a key structural component in the synthesis of Quizartinib (AC220), a highly potent and selective FMS-like Tyrosine Kinase 3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML).[3][4]

Core Application: Synthesis of Quizartinib (AC220), an FLT3 Inhibitor

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[5] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled proliferation of leukemic blasts through downstream signaling pathways such as STAT5, MAPK, and PI3K/AKT.[3][6]

The 5-(tert-butyl)isoxazole-3-yl moiety is a critical pharmacophore in Quizartinib. It occupies an allosteric "back pocket" of the FLT3 kinase domain, adjacent to the ATP-binding site.^{[7][8]} This interaction stabilizes the inactive "DFG-out" conformation of the kinase, contributing significantly to the inhibitor's high potency and selectivity.^[8] Quizartinib is synthesized by coupling an activated form of 3-amino-5-(tert-butyl)isoxazole with a complex aniline-containing core structure, demonstrating the direct application of the isoxazole building block in the final drug substance.^[9]

Data Presentation

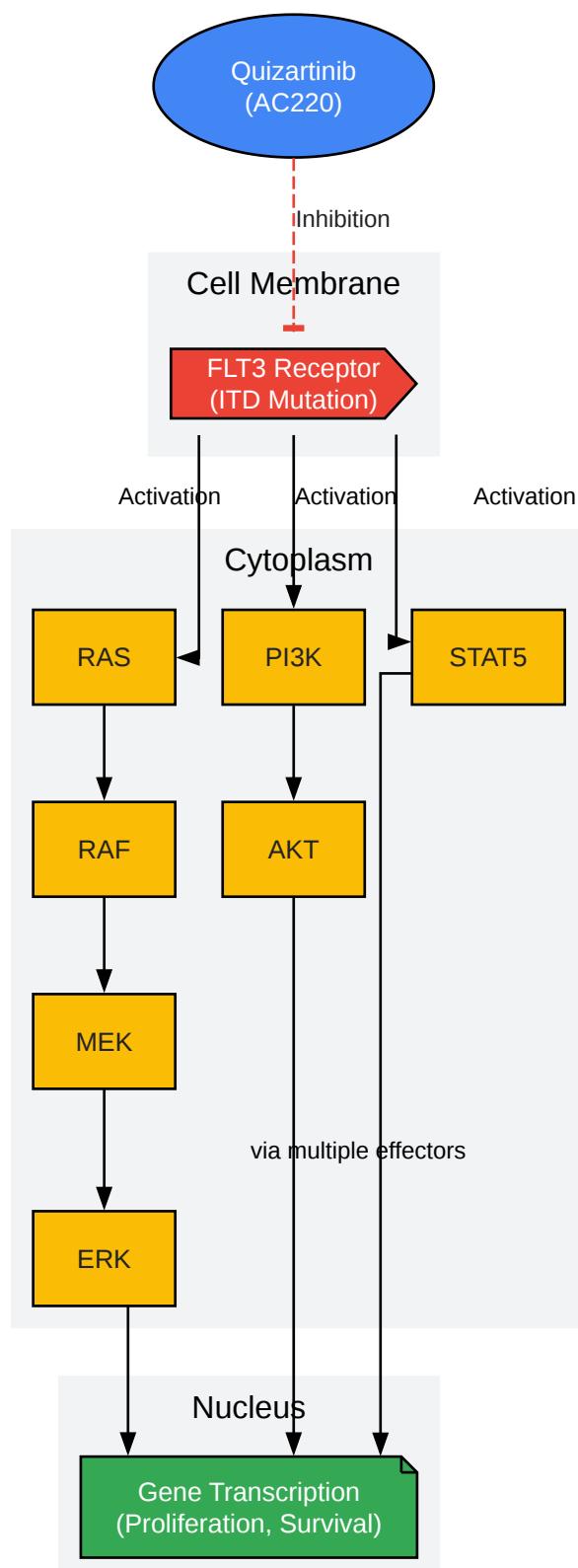
The incorporation of the 5-(tert-butyl)isoxazole moiety contributes to Quizartinib's exceptional potency against FLT3-ITD and its high selectivity over other kinases, which is a critical factor in minimizing off-target toxicities.

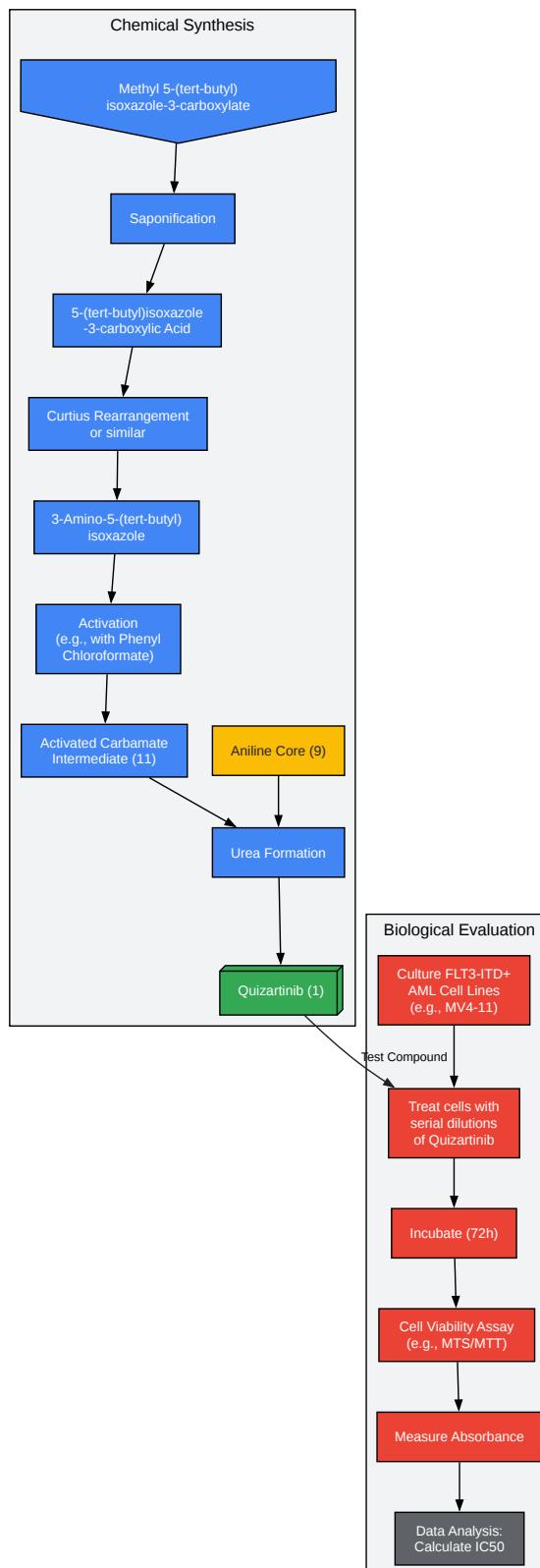
Table 1: Biological Activity of Quizartinib in Cellular Assays

Cell Line	FLT3 Mutation Status	IC ₅₀ (nM)	Reference(s)
MV4-11	FLT3-ITD	0.40 - 0.56	[10]
MOLM-13	FLT3-ITD	0.89	[10]

| MOLM-14 | FLT3-ITD | 0.38 - 0.73 |[\[10\]](#)[\[11\]](#) |

Table 2: Biochemical Activity and Kinase Selectivity of Quizartinib


Kinase Target	Biochemical IC ₅₀ (nM)	Dissociation Constant (Kd) (nM)	Reference(s)
FLT3 (Wild-Type)	4.2	-	[1] [12]
FLT3 (ITD Mutant)	1.1	1.6	[1] [12]
KIT	-	<10	[10]
PDGFR α	>100	-	[1]
PDGFR β	>100	-	[1]
CSF-1R	>100	-	[1]


| RET | >100 | - |[\[1\]](#) |

Note: Selectivity profiling against over 400 kinases showed that Quizartinib and its active metabolite, AC886, are highly selective for FLT3. Besides FLT3, only 7 other kinases were bound with a Kd < 100 nM, demonstrating a superior selectivity profile compared to other FLT3 inhibitors.[\[10\]](#)

Signaling Pathway and Synthetic Workflow

The following diagrams illustrate the biological pathway targeted by Quizartinib and the general workflow for its synthesis and evaluation, highlighting the role of the isoxazole intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apexbt.com [apexbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-(4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl)urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) | PLOS One [journals.plos.org]
- 9. Synthesis of Quizartinib [cjph.com.cn]
- 10. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes: Methyl 5-(tert-butyl)isoxazole-3-carboxylate in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308706#application-of-methyl-5-tert-butyl-isoxazole-3-carboxylate-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com